molecular formula C20H36O4 B1665873 7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid CAS No. 24341-38-6

7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

Cat. No. B1665873
CAS RN: 24341-38-6
M. Wt: 340.5 g/mol
InChI Key: POFQOMOFTOFTNO-PXKIYYGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 22093 is a prostanoic acid derivative with bronchodilator activity.

Scientific Research Applications

Catalytic Applications

One study discusses the controlled and selective catalytic oxidation of cyclohexene, leading to various products with different oxidation states and functional groups. This process is synthetically valuable for applications in both academia and industry, emphasizing the importance of selective catalytic reactions for generating specific chemical intermediates (Cao et al., 2018).

Health and Nutraceutical Applications

Research on chlorogenic acid, a phenolic compound, demonstrates its numerous health-promoting properties related to metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This review also discusses chlorogenic acid's role as a food additive due to its antimicrobial and antioxidant activities, highlighting the potential of phenolic compounds in food preservation and health promotion (Santana-Gálvez et al., 2017).

Materials Science

Another area of interest is the biotechnological production of poly-D-3-hydroxybutyrate from CO2, demonstrating an eco-friendly approach to polymer production. This review covers the biotechnological aspects and potential of using autotrophic cultures for mass production of biopolymers from greenhouse gases, offering sustainable alternatives to traditional polymer production methods (Ishizaki et al., 2001).

properties

CAS RN

24341-38-6

Product Name

7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h16-18,21H,2-15H2,1H3,(H,23,24)/t16-,17?,18+/m0/s1

InChI Key

POFQOMOFTOFTNO-PXKIYYGHSA-N

Isomeric SMILES

CCCCCC(CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

SMILES

CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 22093
AY-22,093
AY-22093

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 3
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 4
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 5
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 6
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

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